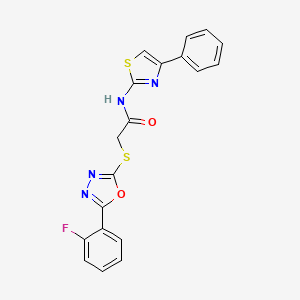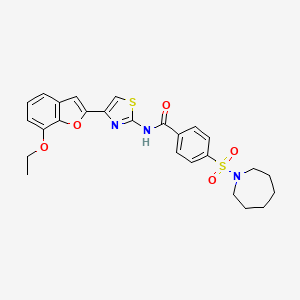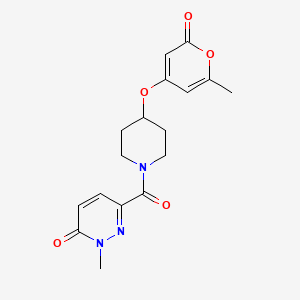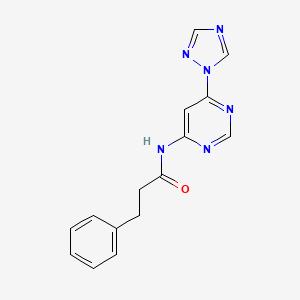![molecular formula C24H22N2O3S2 B2528902 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941987-12-8](/img/structure/B2528902.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a tosylated butanamide chain
Mecanismo De Acción
Target of Action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide, also known as N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylbenzenesulfonyl)butanamide, has been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with its targets leads to a reduction in inflammation and associated symptoms.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation and associated symptoms. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . In studies, some derivatives of the compound have shown significant anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Tosylation: The final step involves the tosylation of the butanamide chain. This is typically done by reacting the butanamide with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Continuous Stirred-Tank Reactors (CSTR): For the initial formation of the benzothiazole derivative.
Batch Reactors: For the coupling and tosylation steps, ensuring precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole and phenyl moieties but differ in the substituents on the benzamide chain.
Benzothiazole Derivatives: Various benzothiazole derivatives with different functional groups have been studied for their biological activities.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is unique due to its specific combination of benzothiazole, phenyl, and tosylated butanamide moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXFMYVGGPYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(propan-2-yl)benzamide](/img/structure/B2528821.png)

![3-methoxy-1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2528824.png)


![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

